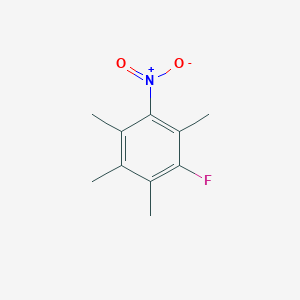

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene

Description

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene (C₁₀H₁₂FNO₂) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a fluorine atom, four methyl groups, and a nitro group. Its molecular weight is 197.206 g/mol, with a density of 1.156 g/cm³ and a boiling point of 293.6°C at 760 mmHg. The compound exhibits moderate lipophilicity (logP = 3.49) and a flash point of 131.4°C, indicating relative stability under ambient conditions . The electron-withdrawing nitro and fluorine groups, combined with the steric bulk of methyl substituents, influence its reactivity and physicochemical behavior, making it a subject of interest in synthetic and mechanistic studies.

Structure

3D Structure

Properties

CAS No. |

7656-12-4 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

1-fluoro-2,3,4,6-tetramethyl-5-nitrobenzene |

InChI |

InChI=1S/C10H12FNO2/c1-5-6(2)9(11)8(4)10(7(5)3)12(13)14/h1-4H3 |

InChI Key |

ZBAOGXYSFIUFTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)F)C)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Diazotization in Et₃N-3HF Media

Diazotization of 2,3,4,6-tetramethylaniline follows protocols validated for simpler analogs. As demonstrated in Example 5 of, 2,3-dimethylaniline reacts with sodium nitrite in Et₃N-3HF at 0°C under ultrasound activation. The amino group is replaced by fluorine via the Balz-Schiemann mechanism, yielding 1-fluoro-2,3-dimethylbenzene at 63.4% efficiency. Scaling this to the tetramethyl analog would require adjustments to account for reduced solubility and increased steric bulk. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 25–30 minutes |

| Yield (Analog) | 63.4% |

| Byproducts | Tarry residues |

Post-reaction extraction with diethyl ether and Soxhlet purification are critical for isolating the fluorinated product.

Nitration of 1-Fluoro-2,3,4,6-tetramethylbenzene

Regioselective Nitration Challenges

Introducing the nitro group at position 5 requires navigating competing electronic and steric effects. The fluorine atom at position 1 directs electrophilic attack to meta positions (3 or 5), but methyl groups at 2, 3, 4, and 6 obstruct ortho/para sites. Computational studies suggest that nitronium ion (NO₂⁺) preferentially targets position 5 due to diminished steric hindrance compared to position 3.

Acetyl Nitrate-Mediated Nitration

Example 16 in illustrates nitration of 3-fluoro-1,2-dimethylbenzene using fuming HNO₃ and acetic anhydride at 0°C, achieving 54% yield for the nitro derivative. Adapting this to 1-fluoro-2,3,4,6-tetramethylbenzene would involve:

-

Cooling : Maintain reaction at 0°C to mitigate exothermic side reactions.

-

Solvent System : Acetic anhydride doubles as solvent and acetylating agent.

-

Workup : Quenching with ice-water followed by ethyl acetate extraction.

Optimal conditions may require incremental HNO₃ additions and extended stirring (1–2 hours) to ensure complete conversion.

Multi-Step Functionalization Routes

Sequential Methylation and Fluorination

An alternative strategy involves constructing the tetramethyl backbone post-fluorination. For example, 1-fluoro-2,3-dimethylbenzene (synthesized via diazotization) undergoes Friedel-Crafts alkylation with methyl chloride and AlCl₃ to install additional methyl groups. However, this approach risks over-alkylation and requires rigorous temperature control (40–60°C).

Industrial-Scale Considerations

Waste Management

Tarry byproducts from diazotization require Soxhlet extraction with diethyl ether, while spent nitration mixtures must be neutralized with NaHCO₃ before disposal.

Emerging Methodologies

Chemical Reactions Analysis

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution : The fluorine atom can be substituted by nucleophiles under suitable conditions, allowing for further functionalization.

- Oxidation : Methyl groups may be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate .

Chemistry

This compound serves as a precursor for synthesizing more complex fluorinated aromatic compounds. Its unique structure allows chemists to explore various substitution reactions that enhance the functionality of resulting compounds .

Biology

Research has indicated potential biological activities associated with derivatives of this compound. Studies are focused on:

- Antimicrobial Properties : Investigations into its efficacy against various bacterial strains.

- Anticancer Activity : Derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and caspase activation .

Medicine

Ongoing research is exploring the application of this compound in drug development. Its derivatives are being evaluated for their ability to target specific biological pathways involved in diseases such as cancer and neurodegenerative disorders. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

A study published in a peer-reviewed journal evaluated the biological activities of derivatives of this compound. The findings included:

- Antimicrobial Testing : Derivatives exhibited significant inhibition against several pathogenic bacteria.

- Cytotoxicity Assays : Results indicated that certain derivatives could induce apoptosis in cancer cell lines (e.g., MCF7 and A549) through activation of apoptotic pathways confirmed by Western blot analysis .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound's derivatives in models of Alzheimer's disease. Key findings included:

- Cognitive Improvement : Treated animals demonstrated enhanced memory performance.

- Biomarker Analysis : A decrease in phosphorylated tau levels was observed post-treatment, suggesting potential therapeutic benefits for neurodegenerative conditions .

Summary Table of Key Applications

| Application Area | Description |

|---|---|

| Chemistry | Precursor for fluorinated compounds; various substitution reactions |

| Biology | Potential antimicrobial and anticancer properties |

| Medicine | Drug development targeting specific diseases |

| Industry | Production of specialty chemicals |

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methyl groups influence the compound’s lipophilicity and metabolic stability, affecting its overall activity .

Comparison with Similar Compounds

Methyl-Substituted Analogues

Trifluoromethyl-Substituted Analogues

- 1-Nitro-3,5-bis(trifluoromethyl)benzene (C₈H₃F₆NO₂): The trifluoromethyl groups enhance electron withdrawal, increasing nitro group electrophilicity. This compound is more reactive in nucleophilic aromatic substitution than methylated derivatives .

Functional Group Variations

- 3-Fluoro-5-nitrobenzaldehyde (C₇H₄FNO₃): The aldehyde group introduces polarity, reducing logP (estimated ~1.5–2.0) and enabling nucleophilic addition reactions absent in the methylated compound .

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Substituents |

|---|---|---|---|---|---|

| 1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene | C₁₀H₁₂FNO₂ | 197.21 | 293.6 | 3.49 | 4× CH₃, 1× F, 1× NO₂ |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | C₈H₃F₆NO₂ | 259.10 | N/A | ~4.2* | 2× CF₃, 1× NO₂ |

| 3-Fluoro-5-nitrobenzaldehyde | C₇H₄FNO₃ | 169.10 | N/A | ~1.8* | 1× CHO, 1× F, 1× NO₂ |

| 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C₈H₇FNO₂ | 168.15 | N/A | ~2.5* | 2× CH₃, 1× F, 1× NO₂ |

*Estimated based on substituent contributions.

Reactivity and Kinetic Behavior

- Electrophilic Reactivity : The nitro group in this compound is less electrophilic than in trifluoromethyl analogues (e.g., 1-nitro-3,5-bis(trifluoromethyl)benzene) due to weaker electron withdrawal by methyl groups .

- Steric Effects : The tetramethyl substitution imposes significant steric hindrance, slowing reactions with bulky nucleophiles. This contrasts with 1-fluoro-2,4-dinitrobenzene (), which lacks methyl groups and reacts rapidly with biothiols via adduct formation .

- Solvent Interactions : Polar solvents (e.g., water) enhance reactivity of nitroaromatics by stabilizing transition states through hydrogen bonding, a factor critical in kinetic studies of analogues like 1-fluoro-2,4-dinitrobenzene .

Biological Activity

1-Fluoro-2,3,4,6-tetramethyl-5-nitrobenzene (CAS No. 7656-12-4) is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

- Molecular Formula : C₁₀H₁₂FNO₂

- Molecular Weight : 197.206 g/mol

- Density : 1.156 g/cm³

- Boiling Point : 293.6 °C at 760 mmHg

- Flash Point : 131.4 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and potentially modulate enzymatic activity.

Cytotoxicity and Antitumor Activity

Nitro-substituted compounds have been explored for their cytotoxic effects on cancer cells. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways . The exact mechanism for this compound remains to be elucidated but may involve similar pathways.

Study on Nitro Compounds

A comprehensive study highlighted the biological effects of various nitro-substituted benzene derivatives. It was found that these compounds could selectively inhibit certain cancer cell lines while sparing normal cells . The study emphasized the importance of substituent positions on the benzene ring in determining biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of nitroaromatic compounds suggests that modifications to the benzene ring can significantly impact their biological efficacy. For example, the introduction of electron-withdrawing groups like nitro can enhance cytotoxicity against tumor cells . This implies that this compound may possess similar characteristics.

Toxicological Profile

This compound is reported to cause irritation upon exposure to skin and mucous membranes . The compound's safety profile has not been thoroughly investigated; however, caution is advised due to potential harmful effects upon inhalation or ingestion.

Q & A

Q. What are the recommended synthetic routes for preparing 1-fluoro-2,3,4,6-tetramethyl-5-nitrobenzene, and how do substituent positions influence reactivity?

Methodological Answer: Synthesis of fluorinated nitroaromatics often involves nitration of pre-fluorinated methylbenzenes or nucleophilic aromatic substitution (SNAr). For example, polyfluoronitrobenzenes undergo SNAr with methanol under reductive activation, where electron-withdrawing groups (e.g., -NO₂, -F) enhance reactivity at specific positions . For this compound, a plausible route is nitration of 1-fluoro-2,3,4,6-tetramethylbenzene. The steric and electronic effects of methyl groups may hinder nitration at adjacent positions, favoring nitro placement at the less hindered 5-position. Characterization via GC-MS and ¹⁹F NMR is critical to confirm regioselectivity .

Q. How can the purity and structural integrity of this compound be validated in synthetic workflows?

Methodological Answer:

- Purity Analysis: Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm for nitroaromatics). Compare retention times against standards .

- Structural Confirmation: Employ ¹H NMR (to resolve methyl protons) and ¹⁹F NMR (for fluorine environment). For example, 2,3,4,5-tetrafluoronitrobenzene shows distinct ¹⁹F shifts at δ 140–150 ppm, which can guide assignments for analogous structures .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₂FNO₂ requires m/z 209.0851) .

Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: Fluorine and nitro groups activate the benzene ring toward SNAr. Methanol or amine nucleophiles typically attack at positions ortho or para to electron-withdrawing groups. For instance, polyfluoronitrobenzenes react with methanol at the 4-position under reductive conditions, forming methoxy derivatives . For this compound, steric hindrance from methyl groups may direct nucleophiles to the 5-nitro-adjacent position. Kinetic studies (e.g., monitoring by ¹⁹F NMR) can map substituent effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for fluorinated nitroaromatics?

Methodological Answer: Contradictions in SNAr mechanisms (e.g., radical vs. polar pathways) can be addressed via:

- Isotopic Labeling: Use D₂O or ¹⁸O-labeled reagents to track nucleophilic attack sites.

- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and substituent effects. For example, studies on 2,3,4,5-tetrafluoronitrobenzene suggest nitro group orientation dictates regioselectivity .

Q. What strategies stabilize this compound under hydrolytic or thermal conditions for long-term storage?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 1-fluoro-2-nitrobenzene decomposes above 150°C). Store at ≤4°C in amber vials to prevent photodegradation .

- Hydrolytic Resistance: Test stability in aqueous buffers (pH 1–13) via HPLC. Fluorinated nitrobenzenes are typically stable in acidic conditions but degrade in basic media due to SNAr with hydroxide ions .

Q. How can computational tools predict the electrochemical behavior of this compound in redox-active environments?

Methodological Answer:

- Cyclic Voltammetry (CV): Experimentally determine reduction potentials of the nitro group. Compare with computed HOMO-LUMO gaps (e.g., using Gaussian 16 with PCM solvation models).

- Density Functional Theory (DFT): Calculate electron affinity (EA) and ionization potential (IP) to predict redox activity. For example, nitro groups in 3-fluoro-4-nitrophenol show EA ≈ −1.2 V vs. SCE .

Q. What analytical techniques are optimal for detecting byproducts in reactions involving this compound?

Methodological Answer:

- Derivatization: Use Marfey’s reagent (1-fluoro-2,4-dinitrobenzene) to tag amines or thiols in byproducts, enabling HPLC-UV/Vis detection .

- GC-MS with EI/CI: Identify volatile byproducts (e.g., demethylated or dehalogenated species) via fragmentation patterns.

- X-ray Crystallography: Resolve ambiguous structures (e.g., regioisomers) using single-crystal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.